molecular formula C12H17NO3S B1598928 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol CAS No. 166438-65-9

1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

Cat. No.: B1598928
CAS No.: 166438-65-9
M. Wt: 255.34 g/mol
InChI Key: VKNZXRJZXULKIM-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is a chemical compound with the molecular formula C12H17NO3S. It is characterized by a piperidine ring substituted with a hydroxyl group and a phenyl ring bearing a methylsulfonyl group.

Preparation Methods

The synthesis of 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-methylsulfonylphenyl derivatives.

    Reaction Conditions: The piperidine ring is functionalized through a series of reactions, including nucleophilic substitution and oxidation. Common reagents used include strong bases like sodium hydride and oxidizing agents such as hydrogen peroxide.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Major Products: These reactions yield products such as ketones, amines, and substituted phenyl derivatives

Scientific Research Applications

1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol involves its interaction with molecular targets in biological systems:

Comparison with Similar Compounds

1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol can be compared with other similar compounds:

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(15,16)12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNZXRJZXULKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390830
Record name 1-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166438-65-9
Record name 1-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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